Methyl 2-(aminooxy)propanoate hydrochloride
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Overview
Description
Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . It is a derivative of propanoic acid and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminooxy)propanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-bromo-2-methylpropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction typically occurs in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, replacing the aminooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the reagents used .
Scientific Research Applications
Methyl 2-(aminooxy)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)propanoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can modulate various biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-(hydroxyamino)propanoate hydrochloride
Uniqueness
Methyl 2-(aminooxy)propanoate hydrochloride is unique due to its specific aminooxy functional group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-(aminooxy)propanoate hydrochloride is a compound with significant biological activity, primarily attributed to its unique ability to form stable oxime linkages with carbonyl-containing compounds. This property enables its applications in various biochemical contexts, including enzyme inhibition and bioconjugation. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.
The biological activity of this compound is largely due to its aminooxy group , which facilitates specific binding to carbonyl substrates. This interaction is crucial for:
- Enzyme Inhibition : The compound can inhibit enzymes that require carbonyl groups for their activity, thereby modulating various metabolic pathways.
- Bioconjugation : Its ability to form oxime linkages allows for the labeling and modification of biomolecules, making it a valuable tool in biochemical research.
Research Findings
Recent studies have focused on the compound's interactions with various molecular targets and its potential therapeutic applications. Key findings include:
- Inhibition Studies : Research indicates that methyl 2-(aminooxy)propanoate can effectively inhibit certain enzymes involved in metabolic processes, providing insights into its potential as a therapeutic agent in conditions where enzyme regulation is critical.
- Bioconjugation Applications : The compound has been utilized in bioconjugation techniques, allowing researchers to label proteins and other biomolecules for tracking and analysis in cellular studies.
Case Studies
Several case studies illustrate the compound's biological activity:
- Enzyme Inhibition Assays : In vitro studies demonstrated that methyl 2-(aminooxy)propanoate effectively inhibited the activity of specific carbonyl-dependent enzymes. These assays provided quantitative data on the compound's inhibitory potency and its potential applications in drug development.
- Bioconjugation Experiments : The compound was employed in bioconjugation experiments where it successfully labeled proteins without significantly altering their biological activity. This characteristic makes it an attractive candidate for developing targeted therapies and diagnostic tools.
Comparative Analysis
To better understand the biological significance of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | C5H10O3 | Contains a hydroxy group; used in flavoring |
Propanoic acid, 2-oxo-, methyl ester | C4H8O3 | Contains a keto group; involved in metabolic processes |
2-(Aminooxy)propanoic acid | C4H9NO3 | Lacks the ester functionality; used as a reagent |
Methyl 2-(aminooxy)propanoate stands out due to its unique combination of aminooxy and ester functional groups, which provides versatile reactivity not present in many similar compounds. This versatility enhances its utility in both synthetic organic chemistry and biological applications.
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
methyl 2-aminooxypropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H |
InChI Key |
SZYDMIDEVVKHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)ON.Cl |
Origin of Product |
United States |
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